2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide
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Overview
Description
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide is a complex organic compound featuring a phenyl group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Attachment of the Phenyl Group: : The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
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Formation of the Acetamide Moiety: : The acetamide group is typically introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
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Final Assembly: : The final compound is assembled by coupling the oxadiazole derivative with the phenylacetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group, using agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C).
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, Pd/C with H₂
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide has shown promise in various assays for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its structure suggests it could act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a potential candidate for treating conditions like cancer, infections, and inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenyl groups can facilitate binding to active sites, while the acetamide moiety may enhance solubility and bioavailability. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-triazol-5-yl)ethylamino]phenyl]acetamide: Similar structure but with a triazole ring instead of an oxadiazole.
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)ethylamino]phenyl]acetamide: Contains a thiadiazole ring, offering different electronic properties.
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]phenyl]acetamide: Variation in the linker between the phenyl and oxadiazole rings.
Uniqueness
The uniqueness of 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, while the phenyl and acetamide groups enhance its interaction with biological targets.
Properties
IUPAC Name |
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(18-21-17(22-25-18)13-6-3-2-4-7-13)19-14-8-5-9-15(10-14)20-16(24)11-23/h2-10,12,19,23H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEODUWXYRVZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC3=CC(=CC=C3)NC(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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